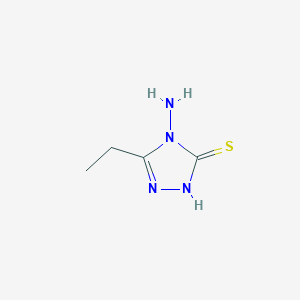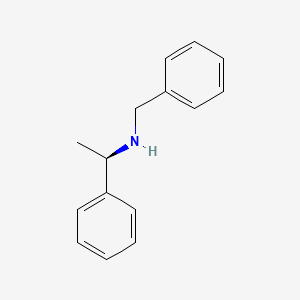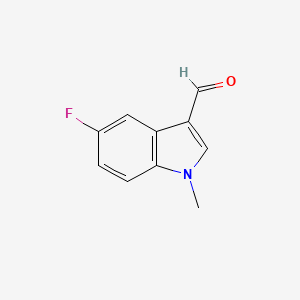
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives because its carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Synthesis Analysis
In a recent study, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde is C10H8FNO . Its molecular weight is 177.17 g/mol . The IUPAC name is 5-fluoro-1-methylindole-3-carbaldehyde . The InChI is InChI=1S/C10H8FNO/c1-12-5-7 (6-13)9-4-8 (11)2-3-10 (9)12/h2-6H,1H3 .Physical And Chemical Properties Analysis
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde has a molecular weight of 177.17 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has one rotatable bond . Its exact mass and monoisotopic mass are 177.058992041 g/mol . Its topological polar surface area is 22 Ų . It has 13 heavy atoms . It has a complexity of 209 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, have shown potential as antiviral agents . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activities . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activities . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This broad-spectrum interaction makes it a valuable compound for the development of new derivatives with diverse biological activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been shown to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, can influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde’s action depend on its specific targets and the biochemical pathways it influences. For example, indole derivatives with antiviral activity can inhibit viral replication, leading to a decrease in viral load .
Action Environment
The action, efficacy, and stability of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature
Safety and Hazards
Future Directions
Given the importance of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde in the synthesis of biologically active compounds and its potential in the synthesis of diverse heterocyclic derivatives , future research could focus on exploring its potential applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
5-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJEWSFESAGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362540 | |
| Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
441715-30-6 | |
| Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
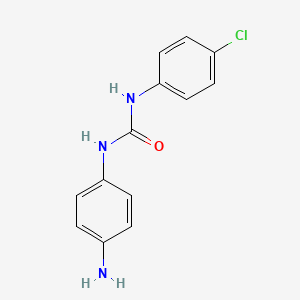
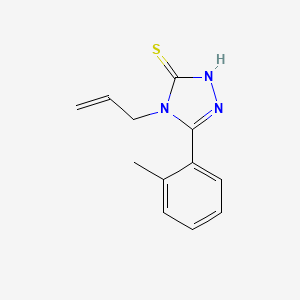
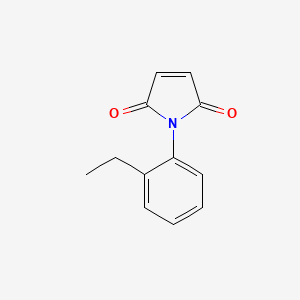
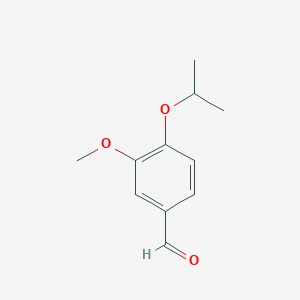

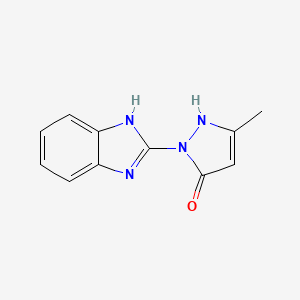
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
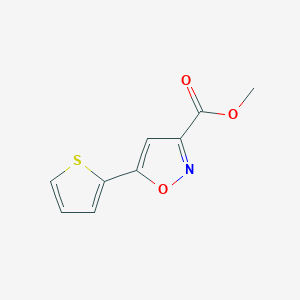

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)
